Ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate
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Overview
Description
Ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds . This compound is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Preparation Methods
The synthesis of ethyl 4-methoxy-5-methylthiazole-2-carboxylate can be achieved through a one-pot procedure. This method involves the use of commercially available starting materials such as ethyl acetoacetate, N-bromosuccinimide, and thiourea or its N-substituted derivatives . The reaction conditions are mild, and the products are obtained in good yields . This method is preferred over traditional two-step reactions due to its efficiency and simplicity .
Chemical Reactions Analysis
Ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different thiazole derivatives.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-methoxy-5-methylthiazole-2-carboxylate involves its interaction with molecular targets and pathways in the body. The thiazole ring’s aromaticity and electron density allow it to undergo electrophilic and nucleophilic substitution reactions, which can lead to the formation of various biologically active compounds . These interactions can affect different biological pathways, leading to the compound’s diverse biological activities .
Comparison with Similar Compounds
Ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
What sets ethyl 4-methoxy-5-methylthiazole-2-carboxylate apart is its unique combination of a methoxy group and a carboxylate ester, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-4-12-8(10)7-9-6(11-3)5(2)13-7/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYSQZHBVSRABE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(S1)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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